Cas no 2680536-79-0 (Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate)

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-27143599
- 2680536-79-0
- methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
-
- MDL: MFCD34186409
- インチ: 1S/C11H13NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(13)6-12-10/h2-4,9,12-13H,5-6H2,1H3
- InChIKey: CNXUXLWTBBZPFW-UHFFFAOYSA-N
- ほほえんだ: OC1CNC2C=CC(C(=O)OC)=CC=2C1
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 58.6Ų
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27143599-0.1g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 95.0% | 0.1g |
$956.0 | 2025-03-20 | |
Enamine | EN300-27143599-1.0g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
Enamine | EN300-27143599-10.0g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
Enamine | EN300-27143599-5g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 5g |
$3147.0 | 2023-09-11 | ||
Enamine | EN300-27143599-5.0g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
Enamine | EN300-27143599-0.05g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 95.0% | 0.05g |
$912.0 | 2025-03-20 | |
Enamine | EN300-27143599-1g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 1g |
$1086.0 | 2023-09-11 | ||
Enamine | EN300-27143599-0.25g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 95.0% | 0.25g |
$999.0 | 2025-03-20 | |
Enamine | EN300-27143599-0.5g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 95.0% | 0.5g |
$1043.0 | 2025-03-20 | |
Enamine | EN300-27143599-2.5g |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate |
2680536-79-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-20 |
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylateに関する追加情報
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
The compound Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No. 2680536-79-0) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of quinolines, which are aromatic heterocycles widely studied for their diverse biological activities and synthetic applications. The molecule's structure consists of a tetrahydroquinoline backbone with a hydroxyl group at position 3 and a methyl ester group at position 6. These functional groups contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery and development. The presence of the hydroxyl group at position 3 introduces hydrophilic characteristics, which can enhance the compound's solubility and bioavailability. Meanwhile, the methyl ester group at position 6 adds lipophilic properties, making it easier to cross biological membranes. This balance of hydrophilic and lipophilic properties makes Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate an attractive candidate for designing bioactive molecules with improved pharmacokinetic profiles.
One of the most promising applications of this compound lies in its potential as a precursor for synthesizing more complex molecules with therapeutic value. Researchers have explored its role in the development of anti-inflammatory agents and antioxidants. For instance, studies have shown that tetrahydroquinoline derivatives can exhibit significant radical-scavenging activity due to their conjugated π-systems and hydroxyl groups. This makes them valuable in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its pharmacological applications, Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate has also been investigated for its role in catalytic processes. The molecule's ability to act as a ligand in transition metal-catalyzed reactions has been explored in recent research. Its nitrogen-containing ring structure can coordinate with metal centers, facilitating various transformations such as cross-coupling reactions and enantioselective syntheses. This highlights its potential in green chemistry and sustainable synthetic methodologies.
The synthesis of Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate involves a multi-step process that typically includes cyclization reactions followed by functionalization steps. Researchers have optimized these processes to achieve higher yields and better purity levels. For example, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which are crucial for studying its stereochemical effects on biological activity.
From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecule's structure and purity. Furthermore, computational chemistry tools have been employed to predict its physicochemical properties and interactions with biological targets. Such computational studies complement experimental work by offering valuable insights into the compound's behavior at the molecular level.
In conclusion, Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No. 2680536-79-0) is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure endows it with properties that make it suitable for drug discovery efforts as well as catalytic processes. As research continues to uncover new aspects of this molecule's potential, it is likely to play an increasingly important role in advancing both academic research and industrial applications.
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